molecular formula C29H18BrN3 B12649605 2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine

2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine

Cat. No.: B12649605
M. Wt: 488.4 g/mol
InChI Key: UZBYKKGCTOQGOM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with bromophenyl and naphthalenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine involves its interaction with specific molecular targets. The compound’s triazine core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and naphthalenyl groups may enhance the compound’s binding affinity and specificity towards these targets. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine stands out due to its unique combination of bromophenyl and naphthalenyl groups attached to a triazine core. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H18BrN3

Molecular Weight

488.4 g/mol

IUPAC Name

2-(4-bromophenyl)-4,6-dinaphthalen-2-yl-1,3,5-triazine

InChI

InChI=1S/C29H18BrN3/c30-26-15-13-21(14-16-26)27-31-28(24-11-9-19-5-1-3-7-22(19)17-24)33-29(32-27)25-12-10-20-6-2-4-8-23(20)18-25/h1-18H

InChI Key

UZBYKKGCTOQGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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